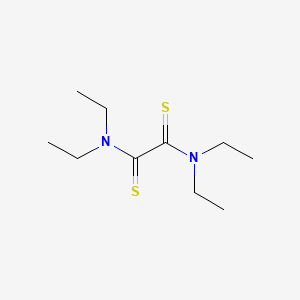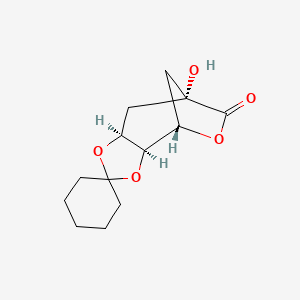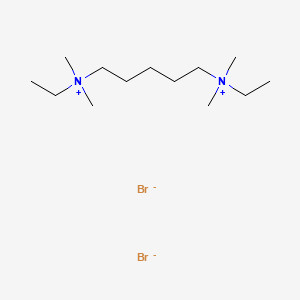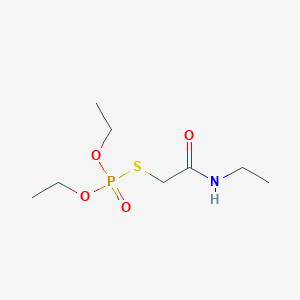
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-(ethylamino)-2-oxoethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkyl or aryl phosphorothioates.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving acetylcholine dysregulation.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O,S-triethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester is unique due to the presence of the 2-(ethylamino)-2-oxoethyl group, which imparts specific chemical and biological properties. This group allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35842-07-0 |
|---|---|
Formule moléculaire |
C8H18NO4PS |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-diethoxyphosphorylsulfanyl-N-ethylacetamide |
InChI |
InChI=1S/C8H18NO4PS/c1-4-9-8(10)7-15-14(11,12-5-2)13-6-3/h4-7H2,1-3H3,(H,9,10) |
Clé InChI |
GGVNKUPDHYKIAY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CSP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


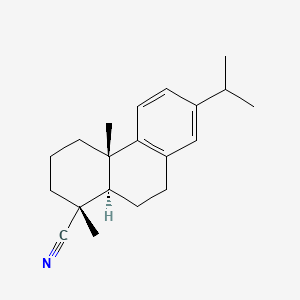
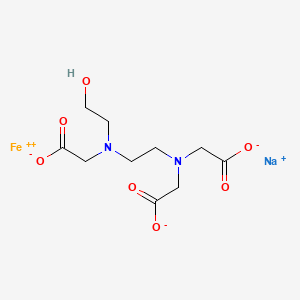
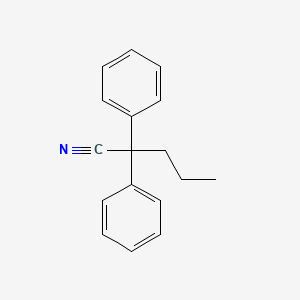
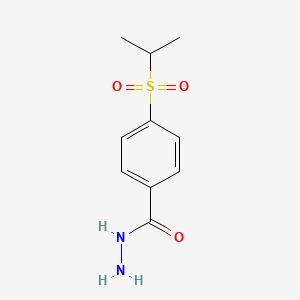
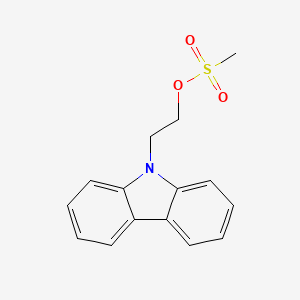
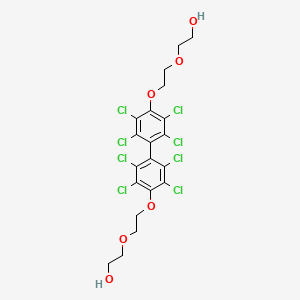
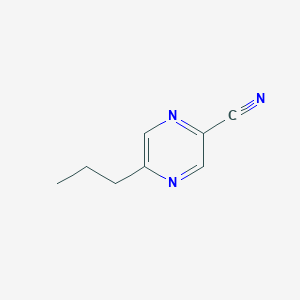
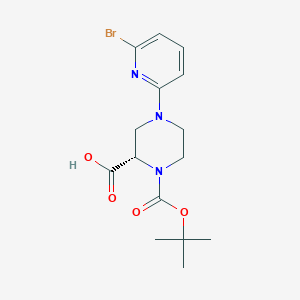

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
